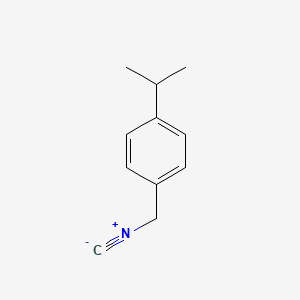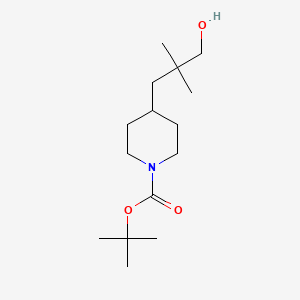
Tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO3. It is a piperidine derivative, which is a class of organic compounds commonly used in medicinal chemistry and organic synthesis. This compound is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a hydroxy-dimethylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method involves the following steps:
Starting Material: Piperidine derivative.
Reagent: Tert-butyl chloroformate.
Solvent: Anhydrous tetrahydrofuran (THF).
Catalyst: Sodium hydride (NaH).
Reaction Conditions: The reaction mixture is stirred at room temperature, followed by heating at 80°C overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate: Similar structure but lacks the hydroxy-dimethylpropyl group.
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Contains a hydroxymethyl group instead of the hydroxy-dimethylpropyl group.
Uniqueness
Tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H29NO3 |
|---|---|
Molecular Weight |
271.40 g/mol |
IUPAC Name |
tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H29NO3/c1-14(2,3)19-13(18)16-8-6-12(7-9-16)10-15(4,5)11-17/h12,17H,6-11H2,1-5H3 |
InChI Key |
SOAZDSNUGVZQMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


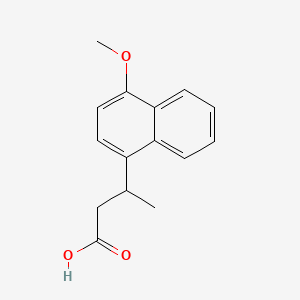
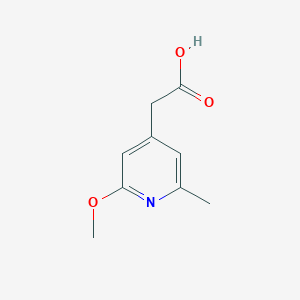
![2-Pyrrolidinone, 4-benzo[b]thien-2-yl-](/img/structure/B13608766.png)

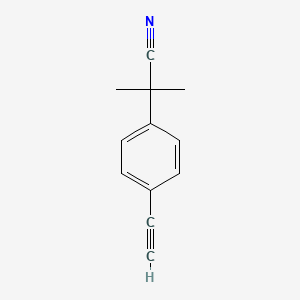
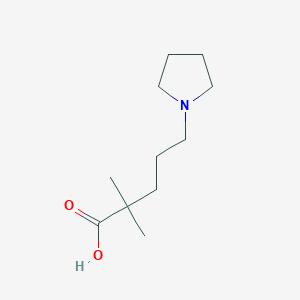
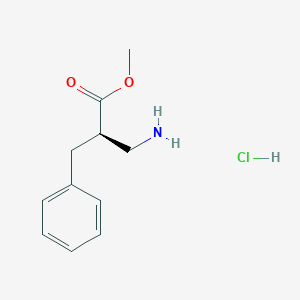
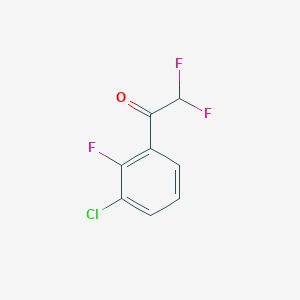
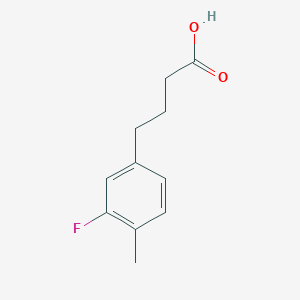
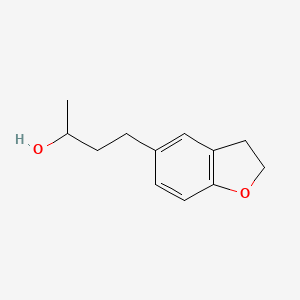
![2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13608809.png)
![hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one](/img/structure/B13608815.png)
